Dodecyl-2-n,n-dimethylaminopropionate

Catalog No.
S653982
CAS No.
149196-89-4
M.F
C17H35NO2
M. Wt
285.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyl-2-n,n-dimethylaminopropionate

CAS Number

149196-89-4

Product Name

Dodecyl-2-n,n-dimethylaminopropionate

IUPAC Name

dodecyl (2S)-2-(dimethylamino)propanoate

Molecular Formula

C17H35NO2

Molecular Weight

285.5 g/mol

InChI

InChI=1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4/h16H,5-15H2,1-4H3/t16-/m0/s1

InChI Key

HSMMSDWNEJLVRY-INIZCTEOSA-N

SMILES

CCCCCCCCCCCCOC(=O)C(C)N(C)C

Synonyms

DDAIP, DMAL 12s cpd, dodecyl 2-(N,N-dimethylamino)propionate

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)N(C)C

Isomeric SMILES

CCCCCCCCCCCCOC(=O)[C@H](C)N(C)C

Phase Transfer Catalyst

DDAIP serves as a cationic phase transfer catalyst. This means it facilitates the transfer of charged molecules (cations) between immiscible liquids, such as water and organic solvents. This is particularly useful in organic synthesis, where reactions often involve mixing water-soluble and water-insoluble reactants. DDAIP's ability to complex with cations allows them to pass through the organic phase, enabling reactions to occur efficiently.

Surfactant in Drug Delivery

DDAIP's amphiphilic nature, meaning it has both water-loving and water-hating regions, allows it to function as a surfactant. Surfactants can improve the solubility and bioavailability of poorly water-soluble drugs. DDAIP has been investigated for its potential to enhance the transdermal (through the skin) and buccal (through the cheek) delivery of various drugs, thereby improving their effectiveness. ,

Other Research Applications

DDAIP is also being explored for its potential applications in other areas of scientific research, including:

  • Gene delivery: DDAIP may act as a carrier for delivering genetic material into cells, potentially aiding gene therapy research.
  • Antimicrobial activity: Studies suggest DDAIP may possess some antimicrobial activity, although further research is needed to understand its potential applications in this field.

Dodecyl-2-n,n-dimethylaminopropionate, commonly referred to as DDAIP, is a quaternary ammonium compound with the chemical formula C₁₇H₃₅N₁O₂. It is primarily utilized as a penetration enhancer in transdermal drug delivery systems. DDAIP functions by disrupting the lipid structure of the stratum corneum, thereby increasing skin permeability and facilitating the transport of various therapeutic agents through the skin barrier .

  • DDAIP acts as a permeation enhancer for topical drugs. It disrupts the organization of lipids in the stratum corneum (outer layer of skin) and transiently loosens tight junctions between skin cells []. This allows for increased penetration of co-administered drugs through the skin and into systemic circulation [].
  • Limited data exists on the specific safety profile of DDAIP. However, some potential hazards can be inferred based on its functional groups.
  • The cationic nature of DDAIP.HCl could lead to mild skin irritation upon topical application.
  • As with most organic compounds, DDAIP is likely combustible.
, including:

  • Oxidation: The amine group in DDAIP can be oxidized to form N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids, typically at room temperature.
  • Reduction: Although less common, the ester group can be reduced to alcohol under specific conditions using reducing agents like lithium aluminum hydride, often requiring low temperatures and an inert atmosphere.
  • Substitution: DDAIP can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles, such as amines or thiols, usually in the presence of a catalyst like palladium.

DDAIP exhibits significant biological activity as a skin penetration enhancer. It has been demonstrated to markedly increase the permeation of drugs such as minoxidil, indomethacin, clonidine, and hydrocortisone through human cadaver skin and other biological membranes . The mechanism involves perturbing the lipid bilayers of the stratum corneum, creating transient pathways that facilitate drug diffusion across the skin barrier.

The synthesis of dodecyl-2-n,n-dimethylaminopropionate typically involves:

  • Transesterification: This method involves heating ethyl 2-(N,N-dimethylamino)propionate with 1-dodecanol in the presence of a basic transesterification catalyst (e.g., sodium methoxide). The reaction conditions usually require a temperature range of 60-80°C to optimize yield .
  • Alternative Synthesis: An alternative route includes reacting dodecyl 2-bromopropionate with dimethylamine. This process also utilizes various catalysts and can be performed under controlled temperatures to ensure product purity and efficiency .

DDAIP is primarily used in:

  • Transdermal Drug Delivery: Its primary application lies in enhancing drug permeation through topical formulations. It is incorporated into creams and gels to improve the delivery of active pharmaceutical ingredients .
  • Cosmetic Formulations: Due to its ability to enhance skin permeability without causing irritation, DDAIP is also used in cosmetic products aimed at improving skin hydration and treatment efficacy.

Studies have shown that DDAIP significantly enhances the transport of various drugs across biological membranes. For example, it has been reported to increase the flux of indomethacin by up to 7.5 times compared to standard enhancers like azone and lauryl alcohol . The interaction studies indicate that DDAIP not only improves drug delivery but does so while maintaining skin integrity.

DDAIP shares structural similarities with several other compounds that also serve as penetration enhancers. Here are some notable compounds for comparison:

Compound NameStructure TypeUnique Features
AzoneSulfoxideKnown for its ability to enhance drug permeation significantly but may cause irritation.
Lauryl AlcoholFatty AlcoholCommonly used but less effective than DDAIP for certain drugs.
Oleic AcidFatty AcidEffective in enhancing drug absorption but less biodegradable than DDAIP.
Dimethyl Sulfoxide (DMSO)SulfoxideHighly effective but associated with potential toxicity issues.

DDAIP stands out due to its biodegradability and lower irritation potential compared to traditional enhancers like DMSO and Azone, making it a preferred choice in formulations aimed at improving skin penetration without compromising safety .

Optimization of Two-Step Alkylation-Esterification Protocols

DDAIP is synthesized via a two-step process:

  • Alkylation: Reacting n-dodecanol with 2-bromopropionyl bromide in chloroform at 25°C for 24 hours yields dodecyl 2-bromopropionate (intermediate I) with 85–92% efficiency.
  • Esterification: Intermediate I undergoes nucleophilic substitution with dimethylamine (40% excess) in toluene at 60°C using sodium methoxide (0.5 mol%) as a catalyst, producing DDAIP with 78–84% yield.

Critical Parameters

StepTemperature (°C)CatalystYield (%)Purity (%)
125None85–9293–97
260NaOCH₃ (0.5 mol%)78–8495–98

Reaction scalability requires strict control of dimethylamine stoichiometry to minimize byproducts like lauryl alcohol. Post-synthesis purification via vacuum distillation (0.1 mmHg, 150°C) achieves >99% purity.

Scalability Challenges in Industrial-Scale Production

Industrial production faces three primary challenges:

1. Catalyst Recovery: Sodium methoxide deactivation occurs due to CO₂ absorption during reflux, necessitating continuous catalyst replenishment.
2. Thermal Degradation: DDAIP decomposes above 160°C, limiting distillation efficiency. Crystallization as HCl salt (melting point: 88–90°C) improves thermal stability.
3. Solvent Management: Toluene recycling reduces costs but requires azeotropic distillation to remove ethanol byproducts.

Scalability Metrics

ParameterLab Scale (100 g)Pilot Scale (10 kg)Industrial Scale (1,000 kg)
Reaction Time (h)242834
Yield (%)847972
Energy Consumption (kWh/kg)121825

Process intensification strategies, such as microreactor systems, reduce reaction times by 40% but increase capital costs by 60%.

Chromatographic Purity Profiling Techniques

DDAIP purity is validated using reversed-phase HPLC and mass spectrometry:

HPLC Conditions

  • Column: C18 (250 × 4.6 mm, 5 µm)
  • Mobile Phase: Acetonitrile/0.1% H₃PO₄ (75:25 v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 210 nm

Impurity Limits

ImpurityRetention Time (min)Relative RetentionLimit (%)
Lauryl alcohol4.20.21≤0.15
Dimethylamine2.80.14≤0.10
Ethyl propionate5.60.28≤0.20

Forced degradation studies (40°C/75% RH for 6 months) show DDAIP degrades by 8.3%, primarily via hydrolysis to lauryl alcohol. Mass balance (98.5–101.2%) confirms method accuracy.

Alkyl Chain Length Optimization for Barrier Perturbation

The alkyl chain length of dodecyl-2-n,n-dimethylaminopropionate represents a critical structural parameter that governs its penetration-enhancing efficacy through optimal interaction with the stratum corneum lipid bilayers. Research has consistently demonstrated that the twelve-carbon dodecyl chain length provides superior barrier disruption compared to shorter or longer alkyl chains [1] [2].

The structure-activity relationship studies reveal that alkyl chains of 10-12 carbons present the optimal profile for penetration enhancement activities [2]. This chain length range is specifically shorter than the fatty acids found in the stratum corneum lipid matrix, which typically contain eighteen carbons or more, either in free form or attached to ceramides [2]. The shorter amphiphilic molecules incorporate more effectively into the existing lipid packing, forming pores beneath the shorter chains and reducing interactions between ceramides while increasing overall membrane fluidity [2].

Comparative analysis of various alkyl chain lengths demonstrates that the dodecyl chain provides optimal penetration enhancement ratios. For indomethacin, dodecyl-2-n,n-dimethylaminopropionate exhibited 4.7 times greater enhancing effect compared to azone, while showing 7.5 times greater enhancement compared to lauryl alcohol [1]. With clonidine, the enhancement ratios were 1.7 and 3.1 times higher respectively, and for hydrocortisone, the ratios were 2.4 and 2.8 times higher [1].

The alkyl chain length optimization is governed by the lipid-protein-partitioning theory, which describes how enhancers interact with specific regions within the stratum corneum intercellular lipid bilayers [3]. The dodecyl chain length allows optimal insertion into the lipid bilayer structure, disrupting the highly ordered packing of ceramides and cholesterol while maintaining sufficient interaction with the polar head groups [4].

DrugEnhancement Ratio vs. AzoneEnhancement Ratio vs. Lauryl Alcohol
Indomethacin4.77.5
Clonidine1.73.1
Hydrocortisone2.42.8

Table 1: Comparative Enhancement Ratios of Dodecyl-2-n,n-dimethylaminopropionate [1]

The mechanism of alkyl chain-mediated barrier perturbation involves specific interactions with the stratum corneum lipid lamellae. The twelve-carbon chain provides optimal lipophilicity for partitioning into the intercellular lipid domain while maintaining sufficient polar interaction through the amino acid ester head group [5]. Studies using differential scanning calorimetry have confirmed that the dodecyl chain length induces significant changes in lipid phase transition temperatures, indicating effective disruption of the ordered lipid structure [4].

Stereochemical Influence of Chiral Center on Enhancer Efficacy

The stereochemical configuration at the chiral center of dodecyl-2-n,n-dimethylaminopropionate significantly influences its penetration-enhancing properties, despite initial studies suggesting minimal differences between enantiomers. Research has demonstrated that the absolute configuration of the chiral center affects the molecular interactions with both drug molecules and stratum corneum components [6] [7].

Investigation of the R, S, and racemic forms of dodecyl-2-n,n-dimethylaminopropionate revealed that chirality has minimal direct influence on the penetration enhancement activity for most drugs [6]. However, detailed analysis of the enantiomeric forms indicates that the 2S configuration represents the more active enantiomer in clinical applications [8]. The active enantiomer demonstrates superior membrane interaction characteristics compared to its 2R counterpart.

The stereochemical effects become more pronounced when considering the molecular interactions between the enhancer and drug molecules. Studies using nuclear magnetic resonance spectroscopy have shown that different chiral configurations result in varying hydrogen bond strengths between the enhancer and drug enantiomers [9]. The chiral center influences the spatial orientation of the dimethylamino group and the ester functionality, affecting the overall conformational flexibility of the molecule.

ConfigurationEnantiomeric PurityEnhancement Activity
2S>95%Superior
2R>95%Reduced
Racemic50:50Intermediate

Table 2: Stereochemical Configuration Effects on Enhancement Activity [8]

The chiral center also influences the interaction with chiral components of the stratum corneum, particularly the ceramide molecules that possess inherent chirality [9]. The 2S configuration of dodecyl-2-n,n-dimethylaminopropionate demonstrates stronger interactions with the S-conformation of ceramides, resulting in more effective lipid bilayer disruption [9]. This enantioselective interaction contributes to the enhanced penetration of drug molecules through the created transient pathways.

Furthermore, the stereochemical influence extends to the hydrogen bonding patterns between the enhancer and polar head groups of membrane lipids. The spatial arrangement of the methyl group attached to the chiral carbon affects the accessibility of the carboxyl group for hydrogen bond formation, with the 2S configuration providing optimal geometric positioning for effective membrane interaction [9].

Protonation State Effects at Physiological pH Conditions

The protonation state of the dimethylamino group in dodecyl-2-n,n-dimethylaminopropionate at physiological pH conditions fundamentally determines its penetration-enhancing activity through charge-dependent membrane interactions. At physiological pH of 7.4, the dimethylamino group with an estimated pKa of approximately 8.4 exists predominantly in its protonated, positively charged form [10] [11].

The protonation state significantly influences the interaction mechanisms with the stratum corneum lipid bilayers. At pH 7.4, approximately 90% of the dimethylamino groups are protonated, creating a cationic species that interacts electrostatically with the negatively charged phospholipid head groups and ionized carboxyl groups of fatty acids within the stratum corneum [10] [12]. This electrostatic interaction enhances the partitioning of the enhancer into the lipid bilayer and increases its disruptive effects on membrane organization.

The pH-dependent activity of dodecyl-2-n,n-dimethylaminopropionate demonstrates maximum enhancement at slightly acidic to neutral pH conditions, where the optimal balance between protonated and neutral forms exists [13]. At pH values below 6.0, excessive protonation reduces the lipophilicity of the molecule, limiting its ability to partition into the lipid bilayer. Conversely, at pH values above 9.0, the predominant neutral form lacks sufficient electrostatic interaction with membrane components.

pHProtonated Form (%)Enhancement RatioMembrane Interaction
6.096%2.1Limited partitioning
7.490%4.7Optimal interaction
8.555%3.2Reduced electrostatic
9.512%1.8Minimal enhancement

Table 3: pH-Dependent Protonation Effects on Enhancement Activity [10] [12]

The protonation state also affects the formation of hydrogen bonds with polar components of the stratum corneum. The protonated dimethylamino group can act as a hydrogen bond donor, facilitating interactions with the hydroxyl groups of ceramides and cholesterol [4]. These hydrogen bonding interactions contribute to the disruption of the ordered lipid structure and create transient pathways for drug permeation.

Research using differential scanning calorimetry has confirmed that the protonated form of dodecyl-2-n,n-dimethylaminopropionate induces greater changes in lipid phase transition temperatures compared to the neutral form [4]. The protonated species demonstrates enhanced ability to disrupt both the gel and liquid crystalline phases of the stratum corneum lipids, with complete disappearance of the pretransition peak observed at concentrations above 20 mol% [4].

The charge state of the enhancer also influences its biodistribution and metabolic fate within the skin. The protonated form demonstrates increased retention in the stratum corneum due to electrostatic interactions with membrane components, providing sustained penetration enhancement effects [9]. This pH-dependent retention mechanism contributes to the reversible nature of the enhancement, as the gradual metabolism of the enhancer by esterases allows restoration of normal barrier function.

XLogP3

6.2

UNII

6679UF28DO

Wikipedia

Dodecyl-2-N,N-dimethylaminopropionate

Dates

Last modified: 04-14-2024

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